molecular formula C9H7BrN2O2 B1330587 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-15-3

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1330587
CAS No.: 59128-15-3
M. Wt: 255.07 g/mol
InChI Key: QJDVUWIOSJBCTD-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and an acetic acid moiety at the 2nd position. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazopyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with specific properties and applications .

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVUWIOSJBCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315683
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-15-3
Record name 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59128-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 296228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59128-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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